molecular formula C16H33NO4Si B8248649 tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

Cat. No.: B8248649
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-STQMWFEESA-N
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Description

Tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, dimethylsilyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the piperidine ring, followed by the introduction of the tert-butyl, dimethylsilyl, and hydroxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (diphenyl)silyl compounds: These compounds share the tert-butyl and silyl groups but differ in their overall structure and reactivity.

    Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

Tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAOZNPUCMJCE-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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